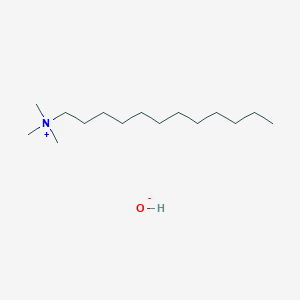

Dodecyltrimethylammonium hydroxide

Description

Propriétés

Formule moléculaire |

C15H35NO |

|---|---|

Poids moléculaire |

245.44 g/mol |

Nom IUPAC |

dodecyl(trimethyl)azanium;hydroxide |

InChI |

InChI=1S/C15H34N.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H2/q+1;/p-1 |

Clé InChI |

JVQOASIPRRGMOS-UHFFFAOYSA-M |

SMILES canonique |

CCCCCCCCCCCC[N+](C)(C)C.[OH-] |

Synonymes |

1-dodecanaminium, N,N,N-trimethyl-, bromide ammonium, dodecyltrimethyl-, chloride ammonium, dodecyltrimethyl-,bromide C(12)TAC C12QAC C12TAC dodecyl trimethyl ammonium chloride dodecyl trimethylammonium chloride dodecyltrimethylammonium dodecyltrimethylammonium bromide dodecyltrimethylammonium chloride dodecyltrimethylammonium chromate (2:1) dodecyltrimethylammonium ethyl sulfate dodecyltrimethylammonium hydroxide dodecyltrimethylammonium iodide dodecyltrimethylammonium maleate (2:1) dodecyltrimethylammonium methyl sulfate salt dodecyltrimethylammonium perchlorate dodecyltrimethylammonium sulfate (2:1) dodecyltrimethylammonium sulfide (2:1) dodecyltrimethylammonium thiomolybdate salt hydrate DoTAC compound DTMACl cpd laurtrimonium laurtrimonium bromide laurtrimonium chloride lauryl trimethyl ammonium chloride lauryltrimethylammonium bromide lauryltrimethylammonium chloride monolauryltrimethylammonium chloride N,N,N-trimethyl-1-dodecanaminium chloride n-dodecyl triethylammonium bromide n-dodecyltrimethylammonium n-dodecyltrimethylammonium chloride |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism

The most widely documented synthesis involves alkaline hydrolysis of dodecyltrimethylammonium chloride using metal hydroxides. The general reaction follows:

$$ \text{(C}{12}\text{H}{25}\text{)(CH}3\text{)}3\text{N}^+\text{Cl}^- + \text{MOH} \rightarrow \text{(C}{12}\text{H}{25}\text{)(CH}3\text{)}3\text{N}^+\text{OH}^- + \text{MCl} $$

where M = K, Na. Potassium hydroxide (KOH) demonstrates superior reactivity due to higher solubility in alcoholic solvents.

Industrial-Scale Protocol (Adapted from US5559155A)

Step 1: Reactant Preparation

- Dissolve 0.4 moles of 80% dodecyltrimethylammonium chloride in 180 mL ethanol.

- Add 0.49 moles of 85% KOH pellets (27.5 g) under nitrogen purge.

Step 2: Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–70°C |

| Duration | 3 hours |

| Solvent Composition | Ethanol/water (4:1) |

Step 3: Workup

- Cool to 0°C for 1 hour to precipitate KCl.

- Vacuum filter and wash precipitate with cold ethanol.

- Yield: ~95% theoretical (138 g product from 144 g chloride).

Step 4: Purification

Solvent Optimization

Comparative studies in US5559155A reveal solvent impacts:

| Solvent | Conversion Efficiency | KCl Solubility |

|---|---|---|

| Ethanol | 98% | 0.5 g/100 mL |

| Isopropanol | 92% | 0.3 g/100 mL |

| Methanol | 89% | 1.2 g/100 mL |

Ethanol balances reactant solubility and byproduct precipitation.

Ion Exchange Resin Method

Laboratory-Scale Synthesis

Talmon et al. (1983) pioneered resin-based synthesis for analogous quaternary hydroxides:

- Load dodecyltrimethylammonium bromide onto OH⁻-form resin (e.g., Amberlite IRA-400).

- Elute with deionized water to collect hydroxide form.

- Concentrate under reduced pressure.

Limitations :

Critical Parameter Analysis

Hydroxide Source Selection

| Metal Hydroxide | Reaction Efficiency | Cost (USD/kg) |

|---|---|---|

| KOH | 98% | 1.20 |

| NaOH | 85% | 0.95 |

KOH’s higher alkalinity (pH 14.5 vs. 13.8 for NaOH) drives complete conversion.

Temperature/Time Tradeoffs

Data from US5559155A exemplify kinetic relationships:

| Temperature (°C) | Time (hr) | Conversion (%) |

|---|---|---|

| 25 | 3.5 | 78 |

| 60 | 1.5 | 94 |

| 90 | 1.0 | 89 |

Elevated temperatures accelerate reaction but risk solvent loss.

Quality Control Metrics

Titrimetric Analysis

Impurity Profiling

| Impurity | Acceptable Limit | Removal Technique |

|---|---|---|

| Residual Cl⁻ | <0.1% | CO₂ treatment |

| Metal Carbonates | <0.05% | Cold filtration |

Scalability Challenges

Industrial Reactor Design

Energy Footprint

| Process Step | Energy Consumption (kWh/kg) |

|---|---|

| Heating (60°C) | 0.45 |

| Filtration | 0.12 |

| Solvent Recovery | 0.78 |

Ethanol recycling via distillation reduces costs by 32%.

Emerging Alternatives

Bicarbonate-Assisted Synthesis

US5559155A discloses adding KHCO₃ to quench excess KOH:

$$ \text{KOH} + \text{KHCO}3 \rightarrow \text{K}2\text{CO}3 + \text{H}2\text{O} $$

This eliminates post-synthesis neutralization steps.

Q & A

Basic Research Questions

Q. How can the critical micelle concentration (CMC) of dodecyltrimethylammonium hydroxide (DTAOH) be determined experimentally?

- Methodological Answer : Conductometry and surface tension measurements are primary techniques. For example, conductometric titration tracks the inflection point in specific conductivity vs. concentration plots, while surface tension measurements identify the breakpoint where micellization begins. Isothermal titration calorimetry (ITC) can also quantify enthalpy changes during micelle formation, providing complementary CMC data . Volumetric studies (e.g., partial molar volume analysis) further correlate CMC with surfactant hydration changes .

Q. What analytical techniques are suitable for characterizing interactions between DTAOH and cyclodextrins?

- Methodological Answer : Phase diagrams constructed via NMR and small-angle X-ray scattering (SAXS) reveal ternary system behavior (e.g., DTAOH/water/cyclodextrin). SAXS detects structural transitions (e.g., micelle-to-vesicle), while NMR monitors cyclodextrin inclusion dynamics. Visual phase examination complements these methods .

Q. How does DTAOH affect protein-surfactant binding equilibria in wool fibers?

- Methodological Answer : Equilibrium dialysis combined with pH titration quantifies binding constants. For instance, DTAOH exhibits higher affinity for wool proteins than symmetrical quaternary ammonium salts due to hydrophobic tail interactions, shifting pH-dependent binding curves by >1 unit. Dissociation constants (e.g., for COOH groups) are derived from Langmuir isotherms .

Advanced Research Questions

Q. What mechanisms govern DNA compaction by DTAOH, and how do they differ from its bromide counterpart (DTAB)?

- Methodological Answer : Atomic force microscopy (AFM) and magnetic tweezers reveal that DTAOH induces DNA compaction via electrostatic neutralization and hydrophobic interactions. Unlike DTAB, DTAOH’s hydroxide counterion elevates pH, altering DNA charge density and compaction pathways. Magnesium ions synergistically enhance rod-like or network-like DNA-DTAOH complex formation .

Q. How do DTAOH micelles interact with polyelectrolytes like poly(acrylic acid) (PAA) under varying ionic strengths?

- Methodological Answer : Laser light scattering (LLS) and small-angle neutron scattering (SANS) track micelle-polymer complexation. At low NaBr concentrations, DTAOH binds electrostatically to PAA, forming core-shell structures. Higher ionic strength screens charges, favoring hydrophobic-driven aggregation. Scattering profiles (e.g., radius of gyration) quantify structural transitions .

Q. What drives coacervation in DTAOH-anionic surfactant systems, and how can it be optimized for polar compound extraction?

- Methodological Answer : Hexafluoroisopropanol (HFIP)-induced coacervation in DTAOH/SDS mixtures is studied via turbidity assays and zeta potential measurements. At 10% HFIP (v/v), electrostatic and hydrophobic interactions form coacervates capable of extracting polar sulfonamides. Phase boundaries are mapped using cloud point titration .

Q. How does DTAOH’s aggregation behavior in aqueous solutions compare to cationic surfactants with shorter/longer alkyl chains?

- Methodological Answer : Dynamic light scattering (DLS) and cryogenic TEM show that DTAOH (C12) forms smaller micelles than CTAB (C16) but larger than TTAB (C14). Chain length directly impacts micelle curvature and aggregation number, validated via fluorescence quenching (e.g., pyrene probe) .

Data Contradiction Analysis

- CMC Variability : Reported CMC values for DTAOH vary with ionic strength and measurement techniques. For instance, conductometry in pure water yields lower CMC (≈1.2 mM) than ITC (≈1.5 mM) due to differences in sensitivity to pre-micellar aggregates .

- Aggregation in Gels vs. Bulk : TRFQ studies show DTAOH aggregation numbers in polyacrylate gels (Nₐgg = 54–101) exceed those in bulk solution (Nₐgg ≈ 50), attributed to confinement effects and polymer-surfactant charge interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.